bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid)

CAS No.: 1459196-65-6

Cat. No.: VC11661342

Molecular Formula: C21H41F2N3O12S2

Molecular Weight: 629.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1459196-65-6 |

|---|---|

| Molecular Formula | C21H41F2N3O12S2 |

| Molecular Weight | 629.7 g/mol |

| IUPAC Name | ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid |

| Standard InChI | InChI=1S/2C8H16FNO2.C5H5N.2H2O4S/c2*1-4-12-7(11)6(10)5-8(2,3)9;1-2-4-6-5-3-1;2*1-5(2,3)4/h2*6H,4-5,10H2,1-3H3;1-5H;2*(H2,1,2,3,4)/t2*6-;;;/m00.../s1 |

| Standard InChI Key | RMQYTIVBGOQETG-KRJWQGBVSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |

| SMILES | CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |

| Canonical SMILES | CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |

Introduction

Structural Characteristics and Molecular Composition

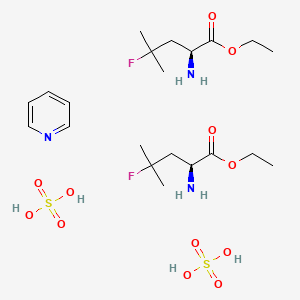

The compound is formulated as C21H41F2N3O12S2, with a molecular weight of 629.7 g/mol. Its architecture comprises three distinct components:

-

Two equivalents of ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate: A fluorinated leucine derivative with an ethyl ester group.

-

Pyridine: A six-membered aromatic ring with one nitrogen atom.

-

Two equivalents of sulfuric acid: Likely serving as counterions or participating in salt formation.

The ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate moiety features a chiral center at the C2 position (S-configuration), a fluorine atom at C4, and a branched methyl group. The presence of fluorine enhances metabolic stability and lipophilicity, traits valuable in drug design . Pyridine’s inclusion suggests a role in neutralizing acidic protons or facilitating crystallization, while sulfuric acid likely stabilizes the amino groups via protonation or sulfate salt formation.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate; pyridine; sulfuric acid | |

| Isomeric SMILES | CCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O | |

| PubChem CID | 137700571 |

Synthesis and Preparation

Synthetic routes to this compound often begin with ethyl 4-fluoro-L-leucinate, a precursor highlighted in multiple protocols . A representative pathway involves:

Step 1: Fluorination and Esterification

Starting from (S)-Ethyl 2-amino-4-methylpent-4-enoate, fluorination is achieved using 70% HF-urea at subzero temperatures. This step introduces the fluorine atom at C4 while retaining the ester functionality .

Step 2: Salt Formation

The free base of fluoroleucine is treated with concentrated sulfuric acid in tert-butyl methyl ether (MTBE), yielding the sulfate salt. Pyridine may be introduced during intermediate steps to scavenge acids or modulate reactivity .

Example Reaction Conditions

Physicochemical Properties

The compound’s properties are influenced by its hybrid organic-inorganic composition:

-

Solubility: Moderate in polar aprotic solvents (e.g., acetonitrile) due to sulfate ions; limited in nonpolar media.

-

Stability: Susceptible to hydrolysis at extreme pH, necessitating storage at controlled conditions.

-

Hazard Profile: Classified under HazMat 6.1 (toxic substances), requiring specialized shipping protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume